molecular formula C23H15NO6 B12474436 phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12474436
M. Wt: 401.4 g/mol
InChI Key: XFDBNXHGIPKDEU-UHFFFAOYSA-N
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Description

PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by its unique structure, which includes a phthalimide core, an acetyloxy group, and a phenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 3-hydroxybenzoic acid with acetic anhydride to form 3-acetyloxybenzoic acid. This intermediate is then subjected to a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl and acetyloxy groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy group may play a role in enhancing the compound’s bioavailability and stability, while the phthalimide core may contribute to its biological activity.

Comparison with Similar Compounds

PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can be compared with other phthalimide derivatives, such as:

    N-Phenylphthalimide: Similar in structure but lacks the acetyloxy group, which may result in different biological activities.

    N-(3-Acetyloxyphenyl)phthalimide: Similar but with variations in the positioning of the acetyloxy group, affecting its reactivity and properties.

The uniqueness of PHENYL 2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15NO6

Molecular Weight

401.4 g/mol

IUPAC Name

phenyl 2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H15NO6/c1-14(25)29-18-9-5-6-16(13-18)24-21(26)19-11-10-15(12-20(19)22(24)27)23(28)30-17-7-3-2-4-8-17/h2-13H,1H3

InChI Key

XFDBNXHGIPKDEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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